9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one: is a synthetic organic compound with the molecular formula C16H16O3 and a molecular weight of 256.304 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of acidic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Substitution: Substitution reactions can occur at the ethyl or methyl groups using reagents like halogens or nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry .
Scientific Research Applications
9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific ethyl and trimethyl substitutions, which confer distinct chemical and biological properties compared to its analogs . These substitutions can influence the compound’s reactivity , solubility , and biological activity , making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
9-ethyl-2,3,4-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C16H16O3/c1-5-11-7-13(17)19-12-6-8(2)14-9(3)10(4)18-16(14)15(11)12/h6-7H,5H2,1-4H3 |
InChI Key |
JSLIOIVNVIYIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C |
Origin of Product |
United States |
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